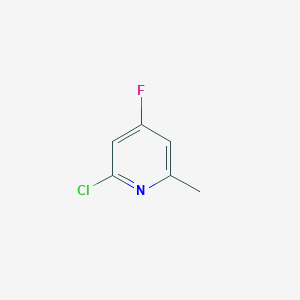

2-Chloro-4-fluoro-6-methylpyridine

Description

2-Chloro-4-fluoro-6-methylpyridine is a halogenated pyridine derivative with a chloro group at position 2, a fluoro group at position 4, and a methyl group at position 4. This trifunctional substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For example, pyridine derivatives with chloro, fluoro, and methyl substituents are often utilized in drug discovery due to their metabolic stability and ability to modulate intermolecular interactions .

Properties

IUPAC Name |

2-chloro-4-fluoro-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKZWTOZJMKKOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-6-methylpyridine typically involves halogenation and methylation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes substitution reactions to introduce chlorine and fluorine atoms. For instance, starting with 2-chloro-4-fluoropyridine, a methyl group can be introduced at the 6-position using methylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation and methylation processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste. The use of continuous flow reactors and advanced purification techniques ensures the scalability and economic viability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoro-6-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

Coupling Reactions: It can be involved in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-4-fluoro-6-methylpyridine has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as an intermediate in organic synthesis.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It is explored for its potential in drug discovery, particularly in designing molecules with antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-6-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids, modulating their activity. The presence of electron-withdrawing groups (chlorine and fluorine) and the methyl group can influence the compound’s reactivity and binding affinity to its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Findings:

Substituent Position Effects: Electron-Withdrawing Effects: Chloro and fluoro groups at positions 2 and 4 (in the target compound) create a strong electron-deficient pyridine ring, enhancing its reactivity in nucleophilic aromatic substitution compared to analogs like 4-chloro-5-fluoro-2-methylpyridine, where substituents are less electronically synergistic .

Functional Group Influence :

- Carboxylic acid-containing analogs (e.g., 2-Chloro-6-methylpyridine-4-carboxylic acid) exhibit distinct reactivity, such as metal chelation or peptide coupling, which are absent in the target compound due to its lack of acidic protons .

- Pyrimidine-based derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) differ in ring hybridization (pyrimidine vs. pyridine), altering π-π stacking interactions critical in drug-receptor binding .

Biological and Industrial Relevance: Fluorinated pyridines like this compound are prioritized in drug development for their improved pharmacokinetics over non-fluorinated analogs . Methyl groups enhance lipophilicity, aiding membrane permeability in bioactive molecules.

Biological Activity

2-Chloro-4-fluoro-6-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry and agrochemical applications due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H5ClFN, characterized by the presence of chlorine and fluorine substituents on the pyridine ring. These halogen atoms significantly influence the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as a pharmacophore in drug development and its application in agriculture.

1. Medicinal Chemistry

Research indicates that this compound exhibits promising activity against various biological targets. For instance, it has been evaluated for its role as an inhibitor of specific enzymes involved in disease pathways, particularly in autoimmune disorders.

Table 1: Biological Targets and Activities

| Target Enzyme | Activity | Reference |

|---|---|---|

| Tyrosine Kinase 2 (TYK2) | Selective inhibition | |

| Enzymes in metabolic pathways | Potential modulator | |

| Antifungal activity | Effective against fungal strains |

2. Agrochemical Applications

This compound has shown significant efficacy as an insecticide and herbicide. Studies have reported its effectiveness against pests like the two-spotted spider mite and brown planthopper, making it valuable in agricultural practices.

Case Study: Insecticidal Efficacy

A study demonstrated that formulations containing this compound significantly reduced pest populations, highlighting its potential for integrated pest management strategies. The compound's mechanism involves disrupting the nervous system of target insects, leading to paralysis and death.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The presence of halogen atoms enhances binding affinity to target enzymes, facilitating selective inhibition.

- Neurotoxicity in Insects : The compound interferes with neurotransmitter release, causing neurotoxic effects that are lethal to pests.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with related compounds.

Table 2: Comparison with Related Compounds

| Compound | Biological Activity | Distinguishing Features |

|---|---|---|

| 2-Fluoro-6-methylpyridine | Moderate antifungal activity | Lacks chlorine |

| 4-Chloro-2-methylpyridine | Limited insecticidal properties | Lacks fluorine |

| 3-Chloro-4-fluoropyridine | Stronger herbicidal effects | Different substitution pattern |

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for characterizing 2-Chloro-4-fluoro-6-methylpyridine?

- Methodological Answer : Use a combination of spectroscopic and computational approaches:

- FTIR and Raman spectroscopy : Identify functional groups (e.g., C-Cl, C-F stretching) and compare experimental spectra with computational predictions (B3LYP/6-311++G** or cc-pVTZ basis sets) to validate molecular structure .

- NMR analysis : Assign peaks for pyridine ring protons and substituents (e.g., methyl, fluorine) using deuterated solvents and decoupling techniques.

- Mass spectrometry : Confirm molecular weight and fragmentation patterns to verify purity.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Waste management : Segregate halogenated waste in designated containers for professional disposal to avoid environmental contamination .

- Emergency procedures : In case of skin contact, wash immediately with water and soap; for spills, neutralize with inert adsorbents (e.g., vermiculite) .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer :

- Halogenation : Introduce chlorine/fluorine via electrophilic substitution using reagents like PCl₅ or Selectfluor®, optimizing temperature (40–80°C) and solvent polarity (e.g., DCM) .

- Catalytic coupling : Employ nickel or palladium catalysts (e.g., Ni(COD)₂) for cross-coupling reactions with methyl-substituted precursors .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical spectral data for this compound?

- Methodological Answer :

- Basis set selection : Compare results from B3LYP/6-311++G** and cc-pVTZ to assess sensitivity to basis set size. Adjust for anharmonicity in vibrational modes if experimental FTIR peaks deviate from DFT predictions .

- Solvent modeling : Incorporate polarizable continuum models (PCM) to account for solvent effects in NMR chemical shift calculations .

Q. What mechanistic insights guide the optimization of substitution reactions involving this compound?

- Methodological Answer :

- Nucleophilic aromatic substitution (SNAr) : Prioritize electron-deficient positions (para to electron-withdrawing groups) for nucleophile attack. Use kinetic studies (e.g., UV-Vis monitoring) to determine rate constants under varying pH and temperature .

- Leaving group effects : Compare reactivity of Cl vs. F substituents using Hammett plots to quantify electronic contributions .

Q. How should researchers address contradictions in biological activity data for derivatives of this compound?

- Methodological Answer :

- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., methyl, fluoro) and assay against target enzymes (e.g., phosphodiesterases) to isolate key pharmacophores .

- Crystallographic validation : Resolve X-ray structures of ligand-protein complexes to confirm binding modes and reconcile conflicting activity reports .

Q. What advanced analytical strategies detect trace impurities in this compound samples?

- Methodological Answer :

- HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify byproducts (e.g., dehalogenated species) .

- GC-ECD : Quantify halogenated impurities at ppm levels using electron capture detection .

Q. How can researchers evaluate the environmental impact of this compound degradation products?

- Methodological Answer :

- Photodegradation studies : Expose samples to UV light (254 nm) in aqueous media and monitor intermediates via LC-QTOF-MS. Compare toxicity profiles using in silico tools (e.g., ECOSAR) .

- Microbial assays : Assess biodegradation potential using soil microcosms and measure half-lives under aerobic/anaerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.